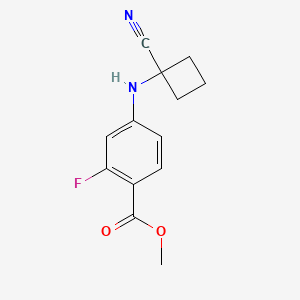
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is a chemical compound with the molecular formula C13H14FN3O It is known for its unique structure, which includes a cyanocyclobutyl group, a fluorine atom, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate typically involves the reaction of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid.
Reduction: Formation of 4-((1-aminocyclobutyl)amino)-2-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzoic acid
- 4-((1-Cyanocyclobutyl)amino)-2-fluorobenzonitrile
Uniqueness
Methyl 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where the ester functionality is required .
Propriétés
Formule moléculaire |
C13H13FN2O2 |
|---|---|
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
methyl 4-[(1-cyanocyclobutyl)amino]-2-fluorobenzoate |
InChI |
InChI=1S/C13H13FN2O2/c1-18-12(17)10-4-3-9(7-11(10)14)16-13(8-15)5-2-6-13/h3-4,7,16H,2,5-6H2,1H3 |
Clé InChI |
NXCGTMDNWNHRQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
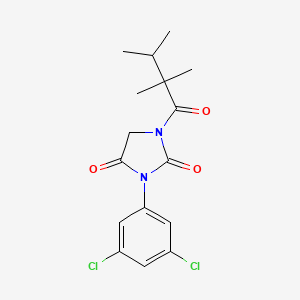
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

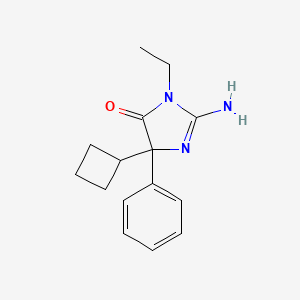
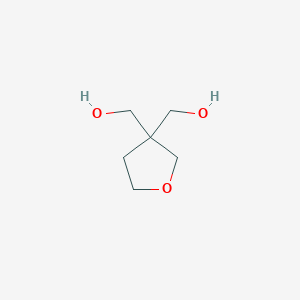
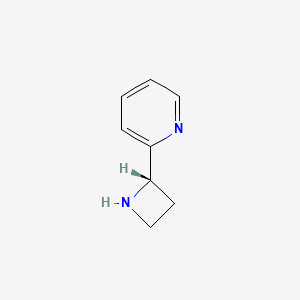
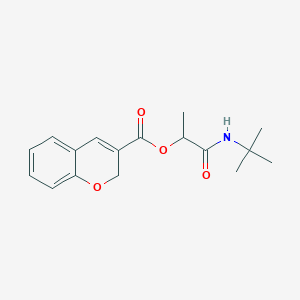
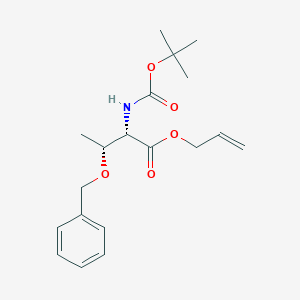
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
